4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol
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Overview
Description
4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C16H16BrNO3 and a molecular weight of 350.21 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2,5-dimethoxybenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biochemistry: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the imine group can interact with nucleophilic sites on enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxybenzaldehyde: Shares the 4-bromo-2,5-dimethoxybenzene core but lacks the imine and phenolic groups.
4-bromo-2,5-dimethoxyphenethylamine: Contains the 4-bromo-2,5-dimethoxybenzene core with an ethylamine side chain instead of the imine and phenolic groups.
Uniqueness
4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol is unique due to its combination of a brominated phenol and an imine group, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-bromo-2-[(2,5-dimethoxyphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-9,19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMJWQQAQKPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN=CC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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